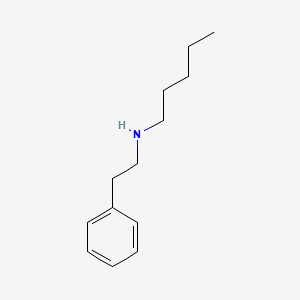

N-(2-phenylethyl)pentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

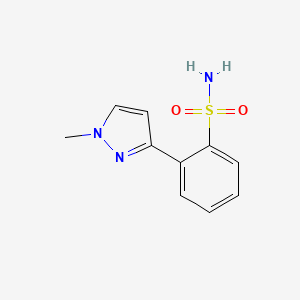

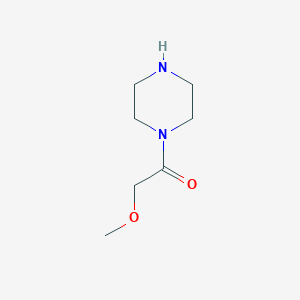

“N-(2-phenylethyl)pentan-1-amine” is a chemical compound with the molecular formula C13H21N . It has an average mass of 191.313 Da and a monoisotopic mass of 191.167404 Da .

Synthesis Analysis

The synthesis of amines like “N-(2-phenylethyl)pentan-1-amine” can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)pentan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Amines like “N-(2-phenylethyl)pentan-1-amine” typically exhibit reactions such as protonation, alkylation, acylation, and condensation with carbonyls .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Synthesis of Bicyclo[1.1.1]pentan-1-amines

Research has shown new synthetic routes to bicyclo[1.1.1]pentan-1-amines, compounds structurally related to N-(2-phenylethyl)pentan-1-amine, highlighting their importance in medicinal chemistry. For example, a study detailed a novel route from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a flexible and scalable alternative for synthesizing this moiety, underscoring its synthetic accessibility and potential versatility in chemical synthesis (Goh et al., 2014).

Innovations in Catalysis

A study on the liquid phase hydrogenation of alkynes using palladium catalysts and specific modifiers, including pentyl amine (a structural relative of the compound ), demonstrated the ability to enhance selectivity and activity in chemical reactions, offering insights into green chemistry applications (García et al., 2011).

Applications in Material Science

Advanced Material Synthesis

Research into the aminoalkylation of [1.1.1]propellane leading to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines showcased methods for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method is crucial for the development of new materials and molecules with potential applications in various fields, including drug discovery and material science (Hughes et al., 2019).

Orientations Futures

The future directions for “N-(2-phenylethyl)pentan-1-amine” and similar compounds could involve further exploration of their therapeutic potential and selectivity/antitarget issues . This could provide an appealing opportunity for researchers to summarize 2-phenethylamines target binding and therapeutic scope .

Propriétés

IUPAC Name |

N-(2-phenylethyl)pentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFQOMTWWHDQPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512829 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)pentan-1-amine | |

CAS RN |

80377-02-2 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.